Cas no 1103514-01-7 (1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide)

1-[2-(Ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide is a synthetic organic compound featuring a benzoyl-substituted indole core with an ethylsulfanyl moiety and a carboxamide functional group. Its molecular structure combines aromatic and heterocyclic components, making it a versatile intermediate in pharmaceutical and agrochemical research. The ethylsulfanyl group enhances lipophilicity, potentially improving bioavailability, while the carboxamide moiety offers opportunities for further derivatization. This compound may exhibit utility in drug discovery due to its scaffold’s compatibility with target binding interactions. Its well-defined chemical properties and stability under standard conditions make it suitable for exploratory synthesis and mechanistic studies in medicinal chemistry applications.
1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide structure
1103514-01-7 structure
商品名:1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide
CAS番号:1103514-01-7
MF:C18H18N2O2S
メガワット:326.412723064423
CID:5470402

1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(2-ethylsulfanylbenzoyl)-2,3-dihydroindole-2-carboxamide
    • 1H-Indole-2-carboxamide, 1-[2-(ethylthio)benzoyl]-2,3-dihydro-
    • 1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide
    • インチ: 1S/C18H18N2O2S/c1-2-23-16-10-6-4-8-13(16)18(22)20-14-9-5-3-7-12(14)11-15(20)17(19)21/h3-10,15H,2,11H2,1H3,(H2,19,21)
    • InChIKey: VMGIBQAHCGRZTJ-UHFFFAOYSA-N
    • ほほえんだ: N1(C(=O)C2=CC=CC=C2SCC)C2=C(C=CC=C2)CC1C(N)=O

じっけんとくせい

  • 密度みつど: 1.31±0.1 g/cm3(Predicted)
  • ふってん: 577.4±50.0 °C(Predicted)
  • 酸性度係数(pKa): 15.19±0.20(Predicted)

1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2862-0134-25mg
1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide
1103514-01-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2862-0134-1mg
1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide
1103514-01-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2862-0134-10mg
1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide
1103514-01-7 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2862-0134-5mg
1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide
1103514-01-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2862-0134-10μmol
1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide
1103514-01-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2862-0134-20μmol
1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide
1103514-01-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2862-0134-50mg
1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide
1103514-01-7 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2862-0134-2μmol
1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide
1103514-01-7 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2862-0134-20mg
1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide
1103514-01-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2862-0134-40mg
1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide
1103514-01-7 90%+
40mg
$140.0 2023-05-16

1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide 関連文献

1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamideに関する追加情報

Professional Introduction to Compound with CAS No 1103514-01-7 and Product Name: 1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide

Compound with the CAS number 1103514-01-7 and the product name 1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of functional groups such as the ethylsulfanyl moiety and the benzoyl group contributes to its unique chemical properties, making it a subject of extensive research and development.

The 1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide structure is a derivative of indole, a heterocyclic compound that has been extensively studied for its biological activity. Indole derivatives are known for their role in various biological processes and have been explored in the development of drugs targeting neurological disorders, infectious diseases, and cancer. The specific modification of this indole derivative with the ethylsulfanyl group at the benzoyl position introduces additional pharmacological properties that enhance its potential as a therapeutic agent.

In recent years, there has been a growing interest in indole-based compounds due to their diverse pharmacological effects. The ethylsulfanyl group, in particular, has been shown to influence the binding affinity and selectivity of molecules towards biological targets. This modification can lead to improved solubility, bioavailability, and metabolic stability, which are crucial factors in drug development. The benzoyl group further contributes to the compound's stability and reactivity, enabling it to participate in various chemical transformations that are essential for drug synthesis.

One of the most compelling aspects of 1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide is its potential application in the treatment of neurological disorders. Research has indicated that indole derivatives can modulate neurotransmitter systems and have neuroprotective effects. The specific arrangement of functional groups in this compound may enhance its ability to interact with neurotransmitter receptors, leading to therapeutic benefits such as improved cognitive function and reduced inflammation. Furthermore, studies have suggested that indole derivatives can exhibit antioxidant properties, which could be beneficial in conditions associated with oxidative stress.

The compound's structure also makes it a valuable scaffold for further chemical modifications. By altering the positions or types of functional groups, researchers can fine-tune the pharmacological properties of 1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide to develop more effective drugs. This flexibility is particularly important in drug discovery pipelines where lead optimization is a critical step. The ability to modify the indole core while maintaining or enhancing biological activity opens up numerous possibilities for creating novel therapeutic agents.

Recent advancements in computational chemistry have enabled more efficient screening and design of bioactive molecules. Virtual screening techniques can be used to identify potential binding interactions between 1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide and target proteins. These simulations can help predict how the compound will behave within biological systems and guide experimental efforts towards optimizing its pharmacological profile. Such computational approaches are increasingly integral to modern drug discovery processes, allowing for rapid identification of promising candidates.

In addition to its potential in neurological applications, 1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide has shown promise in other therapeutic areas. For instance, its structural features may make it effective against infectious diseases by interfering with bacterial or viral replication mechanisms. The indole core is known to exhibit antimicrobial properties, and modifications such as the ethylsulfanyl group can enhance these effects. This dual functionality makes the compound a versatile candidate for developing broad-spectrum antimicrobial agents.

The synthesis of 1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies are employed to introduce the necessary functional groups while maintaining structural integrity. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic modifications are commonly used in these processes. The development of efficient synthetic routes is essential for scaling up production and making the compound commercially viable.

Evaluation of the pharmacokinetic properties of 1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide is crucial for understanding its potential as a drug candidate. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) need to be thoroughly assessed before proceeding to clinical trials. Preclinical studies using cell-based assays and animal models can provide valuable insights into how the compound behaves within living systems. These studies help identify any potential side effects or interactions that could impact its safety and efficacy.

The role of collaboration between academic researchers and industry scientists cannot be overstated in advancing pharmaceutical development. Partnerships between universities and pharmaceutical companies facilitate access to resources such as synthetic expertise, computational tools, and clinical trial infrastructure. Such collaborations accelerate the translation of laboratory discoveries into market-ready drugs. The case of 1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide exemplifies how interdisciplinary approaches can drive innovation in medicinal chemistry.

As research continues to uncover new applications for indole derivatives like 1-[2-(ethylsulfanyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide, it is likely that this compound will play an increasingly important role in drug development strategies. Its unique structural features offer opportunities for designing molecules with enhanced therapeutic profiles. By leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design platforms, researchers can accelerate their efforts toward discovering novel treatments for various diseases.

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